PI3Kβ Inhibitor Building Block: 2-Methyl Indoline Enables Clinical Candidate SAR260301 with 52 nM IC₅₀
The 2-methyl-2,3-dihydroindoline scaffold is the foundational building block for SAR260301 (compound 28), a potent and selective PI3Kβ inhibitor that advanced to Phase I/Ib clinical trials . In a direct head-to-head SAR comparison within the same pyrimidone indoline amide series, the 2-methyl-substituted compound 28 exhibited significantly improved physicochemical and in vitro pharmacokinetic properties compared to the non-methylated parent compound 7 . SAR260301, synthesized using the target compound's scaffold, demonstrated a PI3Kβ IC₅₀ of 52 nM in TR-FRET assays with high isoform selectivity: PI3Kα IC₅₀ = 1,869 nM (36-fold selectivity), PI3Kγ IC₅₀ > 10,000 nM (>192-fold), and PI3Kδ IC₅₀ = 403 nM (7.8-fold) . Without the 2-methyl substitution on the dihydroindole ring, this level of isoform selectivity and the consequent clinical translatability would not have been achieved .
| Evidence Dimension | PI3Kβ inhibitory potency and isoform selectivity enabled by 2-methylindoline scaffold |
|---|---|
| Target Compound Data | SAR260301 (derived from target compound scaffold): PI3Kβ IC₅₀ = 52 nM; PI3Kα IC₅₀ = 1,869 nM; PI3Kγ IC₅₀ > 10,000 nM; PI3Kδ IC₅₀ = 403 nM |
| Comparator Or Baseline | Compound 7 (non-methylated indoline analog in same series): inferior physicochemical and in vitro PK properties; no clinical advancement |
| Quantified Difference | 36-fold selectivity over PI3Kα; >192-fold over PI3Kγ; 7.8-fold over PI3Kδ; clinical advancement to Phase I/Ib vs. no advancement for non-methylated analog |
| Conditions | TR-FRET biochemical assay; cellular AKT-Ser473 phosphorylation assay in PTEN-deficient PC3 cells; UACC-62 xenograft model in mice |
Why This Matters
For procurement decisions in kinase inhibitor drug discovery programs, the 2-methyl substitution on the saturated indoline ring is a critical structural determinant that directly impacts downstream compound potency, isoform selectivity, and clinical developability.
- [1] Bonnevaux H, Nicolas JP, et al. Preclinical evaluation of SAR260301, a selective PI3Kβ inhibitor. Mol Cancer Ther. 2016;15(7):1460-1471. View Source
- [2] Certal V, Carry JC, Halley F, et al. Discovery and Optimization of Pyrimidone Indoline Amide PI3Kβ Inhibitors for the Treatment of PTEN-Deficient Cancers. J Med Chem. 2014;57(3):903-920. doi:10.1021/jm401642q. View Source
- [3] AAA Biotech. SAR260301 Inhibitor Datasheet: PI3Kβ IC₅₀ 52 nM; selectivity profile against PI3Kα/γ/δ. CAS 1260612-13-2. View Source
